N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

CAS No.: 1207751-12-9

Cat. No.: VC13685059

Molecular Formula: C13H21N3O5

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207751-12-9 |

|---|---|

| Molecular Formula | C13H21N3O5 |

| Molecular Weight | 299.32 g/mol |

| IUPAC Name | N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

| Standard InChI | InChI=1S/C13H21N3O5/c14-4-7-20-9-10-21-8-5-15-11(17)3-6-16-12(18)1-2-13(16)19/h1-2H,3-10,14H2,(H,15,17) |

| Standard InChI Key | VGJOPSXCTNQTGQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCN |

| Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

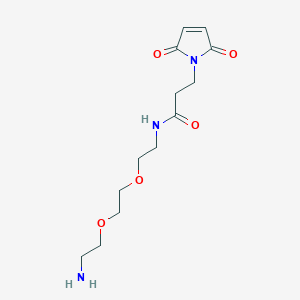

The compound’s structure comprises three distinct regions:

-

Maleimide moiety: A 2,5-dioxopyrrole ring capable of forming covalent bonds with thiol (-SH) groups under mild conditions (pH 6.5–7.5).

-

PEG2 spacer: A short polyethylene glycol chain (two ethylene oxide units) that enhances hydrophilicity and reduces immunogenicity .

-

Terminal amine: A primary amine (-NH₂) at the PEG terminus, enabling further conjugation via carbodiimide or NHS ester chemistry.

The IUPAC name, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide, systematically describes this arrangement . The SMILES string (C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCN) and InChIKey (VGJOPSXCTNQTGQ-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.

Table 1: Key Molecular Descriptors

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically follows a three-step sequence:

-

Activation of Maleic Anhydride: Maleic anhydride is converted to maleimide via amidation with methoxycarbonylamine, yielding N-methoxycarbonyl maleimide .

-

PEG-Amine Preparation: Ethylene oxide is polymerized to form a diethylene glycol diamine, which is selectively protected to generate the PEG2-amine intermediate .

-

Conjugation: The maleimide is coupled to the PEG2-amine using carbodiimide (e.g., EDC) in anhydrous dichloromethane, followed by purification via silica gel chromatography .

A representative procedure from the RSC document involves:

-

Dissolving 4.86 mmol norepinephrine hydrochloride in saturated NaHCO₃ at 0°C.

-

Adding N-methoxycarbonyl maleimide in three portions over 15 minutes.

-

Stirring at 0°C for 40 minutes, acidifying with H₂SO₄, and extracting with ethyl acetate .

Table 2: Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0°C (initial), room temperature (post-dilution) | |

| Solvent | Saturated NaHCO₃, H₂O, EtOAc | |

| Purification Method | Silica gel chromatography (CH₂Cl₂/MeOH 20:1) | |

| Yield | ~65% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, DMSO, DMF) due to the PEG spacer; log P ≈ -1.2 (predicted).

-

Stability: The maleimide group hydrolyzes in aqueous media above pH 8.0, while the amine terminus may oxidize under prolonged storage.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 3.34–3.51 (m, PEG backbone), 4.59 (m, maleimide CH), 6.50 (d, pyrrole CH) .

-

IR (KBr): 1645 cm⁻¹ (C=O, maleimide), 1550 cm⁻¹ (amide II).

Biomedical Applications

Bioconjugation

The maleimide group reacts selectively with cysteine residues in proteins, enabling site-specific antibody-drug conjugate (ADC) synthesis. For example, trastuzumab emtansine employs a similar maleimide-PEG linker.

Drug Delivery

PEGylation reduces renal clearance and improves the plasma half-life of conjugated therapeutics. Preclinical studies using PEG2-maleimide linkers show a 3.2-fold increase in paclitaxel circulation time compared to non-PEGylated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume